(5Z)-5-(3,4-dichlorobenzylidene)-2-(2-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
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Overview
Description
“(5Z)-5-(3,4-dichlorobenzylidene)-2-(2-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one” is a complex organic compound with a unique structure. Let’s break down its name:
- The
(5Z)
indicates the geometry of the double bond (Z configuration). - The substituents include a 3,4-dichlorobenzylidene group and a 2-methoxyphenyl group.
- The thiazolo[3,2-b][1,2,4]triazol-6(5H)-one core contains fused heterocyclic rings.
Preparation Methods
Synthetic Routes:: Several synthetic routes exist for this compound, but one common approach involves the condensation of appropriate precursors. For example:
Condensation of Thiazole and Triazole Rings: Thiazole and triazole rings can be synthesized separately and then condensed to form the core structure.
Subsequent Alkylation and Arylation: The core structure is further functionalized by introducing the 3,4-dichlorobenzylidene and 2-methoxyphenyl groups.
Industrial Production:: Industrial-scale production typically involves efficient and scalable methods. These may include:
Multistep Synthesis: Sequential reactions to build the complex structure.
Catalytic Processes: Employing catalysts to enhance yield and selectivity.
Chemical Reactions Analysis
Reactions::
Oxidation: The compound may undergo oxidation at the thiazole sulfur or other functional groups.
Reduction: Reduction of the double bond or other groups.
Substitution: Substituents can be modified via nucleophilic or electrophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Various reagents based on the specific reaction type.
Major Products:: The products depend on the specific reaction conditions. Potential products include:
- Altered functional groups (e.g., hydroxyl, amino, or halogenated derivatives).
- Regioisomers due to substitution at different positions.
Scientific Research Applications
This compound finds applications in various fields:
Medicine: Investigated for potential pharmacological activities (e.g., antimicrobial, anticancer, or anti-inflammatory effects).
Chemistry: Used as a building block in organic synthesis.
Materials Science: Explored for its optical or electronic properties.
Mechanism of Action
The exact mechanism remains an active area of research. It likely involves interactions with specific molecular targets (e.g., enzymes, receptors) or modulation of cellular pathways.
Comparison with Similar Compounds
While there are no direct analogs, we can compare it to related thiazole or triazole derivatives. Notable compounds include :
- Thiazolylbenzothiazoles
- Triazolothiadiazoles
Remember that further studies are needed to fully understand the compound’s potential and uniqueness.
: Reference: Example reference
Properties
Molecular Formula |
C18H11Cl2N3O2S |
---|---|
Molecular Weight |
404.3 g/mol |
IUPAC Name |
(5Z)-5-[(3,4-dichlorophenyl)methylidene]-2-(2-methoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C18H11Cl2N3O2S/c1-25-14-5-3-2-4-11(14)16-21-18-23(22-16)17(24)15(26-18)9-10-6-7-12(19)13(20)8-10/h2-9H,1H3/b15-9- |
InChI Key |
GLYHLKWZOHSOKA-DHDCSXOGSA-N |
Isomeric SMILES |
COC1=CC=CC=C1C2=NN3C(=O)/C(=C/C4=CC(=C(C=C4)Cl)Cl)/SC3=N2 |
Canonical SMILES |
COC1=CC=CC=C1C2=NN3C(=O)C(=CC4=CC(=C(C=C4)Cl)Cl)SC3=N2 |
Origin of Product |
United States |
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